molecular formula C18H15N9O2 B4588369 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4588369
M. Wt: 389.4 g/mol
InChI Key: RXNLMIIORDQAMO-UHFFFAOYSA-N
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Description

2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C18H15N9O2 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.13487076 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline and its derivatives have been the subject of research due to their potential in various biological applications. Synthesis of new derivatives and exploration of their biological activities, such as antibacterial, antifungal, and anticancer properties, have been a focal point of scientific investigations.

For instance, derivatives of triazoloquinazoline have demonstrated significant antimicrobial activity against a range of organisms, including Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This has been evidenced through the synthesis and biological evaluation of compounds like 2-pyrazoline and pyrazole derivatives, highlighting their potential in combating microbial infections (Hassan, 2013).

Additionally, certain triazoloquinazoline derivatives have shown promising results in cytotoxicity assays against human cancer cell lines, such as HeLa cells. The compound 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline, for example, exhibited potent anticancer activity, suggesting a potential role in cancer therapy (Ovádeková et al., 2005).

Chemical Synthesis and Structural Analysis

Research on the chemical synthesis of triazoloquinazoline derivatives has provided valuable insights into the structural features contributing to their biological activity. Studies have focused on the preparation of triazoloquinazolinium betaines and the exploration of molecular rearrangements, shedding light on the versatility and reactivity of these compounds (Crabb et al., 1999).

Moreover, investigations into the formation of triazoloazines through thermolysis of azinyltetrazoles have elucidated potential pathways for synthesizing novel heterocyclic compounds, offering a foundation for further chemical and pharmacological research (Wentrup, 1978).

Properties

IUPAC Name

2-[1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N9O2/c1-11-16(27(28)29)12(2)26(21-11)10-24-8-7-15(22-24)17-20-18-13-5-3-4-6-14(13)19-9-25(18)23-17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNLMIIORDQAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C3=NN4C=NC5=CC=CC=C5C4=N3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.